molecular formula C11H8BrF3N2 B13664221 2-[4-bromo-2-(trifluoromethyl)phenyl]-5-methyl-1H-imidazole

2-[4-bromo-2-(trifluoromethyl)phenyl]-5-methyl-1H-imidazole

Cat. No.: B13664221
M. Wt: 305.09 g/mol
InChI Key: YSSLEJQOBNGCQZ-UHFFFAOYSA-N
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Description

2-[4-bromo-2-(trifluoromethyl)phenyl]-5-methyl-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a bromine atom, a trifluoromethyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-bromo-2-(trifluoromethyl)phenyl]-5-methyl-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-(trifluoromethyl)aniline and 2-methylimidazole.

    Coupling Reaction: The key step involves a coupling reaction between the aniline derivative and the imidazole derivative.

    Reaction Conditions: The reaction is typically carried out in the presence of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-bromo-2-(trifluoromethyl)phenyl]-5-methyl-1H-imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: The trifluoromethyl group can participate in further coupling reactions to introduce additional functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

2-[4-bromo-2-(trifluoromethyl)phenyl]-5-methyl-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-bromo-2-(trifluoromethyl)phenyl]-5-methyl-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-bromo-2-(trifluoromethyl)phenyl]-5-methyl-1H-imidazole is unique due to the presence of both a bromine atom and a trifluoromethyl group on the phenyl ring, combined with a methyl-substituted imidazole ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H8BrF3N2

Molecular Weight

305.09 g/mol

IUPAC Name

2-[4-bromo-2-(trifluoromethyl)phenyl]-5-methyl-1H-imidazole

InChI

InChI=1S/C11H8BrF3N2/c1-6-5-16-10(17-6)8-3-2-7(12)4-9(8)11(13,14)15/h2-5H,1H3,(H,16,17)

InChI Key

YSSLEJQOBNGCQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)C2=C(C=C(C=C2)Br)C(F)(F)F

Origin of Product

United States

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